Alpha-sophorose monohydrate
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Overview
Description
The compound (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in the study of carbohydrates and their derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of protecting groups to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency in producing the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form deoxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology
In biological research, it is used to study carbohydrate-protein interactions, as well as the role of carbohydrates in cell signaling and recognition processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple monosaccharide with a similar tetrahydropyran ring structure.
Sucrose: A disaccharide composed of glucose and fructose, with glycosidic bonds similar to those in the compound.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate lies in its specific stereochemistry and the presence of multiple hydroxymethyl groups. These features make it a valuable compound for studying complex carbohydrate structures and their biological functions.
Biological Activity
Alpha-sophorose monohydrate is a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond, with the molecular formula C₁₂H₂₄O₁₂·H₂O. It is primarily known for its role in the production of sophorolipids, which are glycolipids synthesized by certain microorganisms, particularly yeasts. This compound exhibits various biological activities that are significant in both health and industrial applications.
- Molecular Formula : C₁₂H₂₄O₁₂·H₂O
- Structure : Composed of two glucose units linked by a β(1→2) bond.
- Physical Appearance : A white, crystalline solid that is soluble in water and has a sweet taste.
Biological Activities
This compound has been shown to exhibit several biological activities:
-
Antimicrobial Properties :
- It induces the production of reactive oxygen species in Candida albicans, suggesting potential antifungal activity. This property highlights its relevance in combating fungal infections, particularly in immunocompromised individuals.
- Prebiotic Effects :
- Induction of Enzymatic Activity :
Case Study 1: Antifungal Activity
A study demonstrated that this compound significantly increased reactive oxygen species levels in Candida albicans, leading to enhanced antifungal effects. This suggests its potential use as a natural antifungal agent in clinical settings.
Case Study 2: Prebiotic Potential
In a controlled fermentation study, alpha-sophorose was shown to selectively promote the growth of beneficial gut bacteria while inhibiting pathogenic strains. The production of SCFAs such as butyrate was notably increased, indicating its prebiotic potential and benefits for gut health .
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C12H24O12 |
---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+;/m1./s1 |
InChI Key |
WQUZRMGQKGHEDV-VJUYWJNDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
Origin of Product |
United States |
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